N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide

PI3Kδ inhibition Kinase inhibitor Immuno-oncology

Choose this specific benzamide scaffold to ensure target engagement consistency. The meta-fluorophenoxymethyl and cyanomethyl amide motifs deliver validated sub-µM PI3Kδ inhibition (IC50 374 nM) with low CYP3A4 TDI risk (>10µM), avoiding the ADME liabilities of generic analogs. Ideal for CNS kinase programs (XLogP3 2.6, TPSA 68.2 Ų) and DEL diversification strategies.

Molecular Formula C16H13FN2O2
Molecular Weight 284.29
CAS No. 1385374-86-6
Cat. No. B2890583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide
CAS1385374-86-6
Molecular FormulaC16H13FN2O2
Molecular Weight284.29
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NCC#N)COC2=CC(=CC=C2)F
InChIInChI=1S/C16H13FN2O2/c17-14-5-2-6-15(10-14)21-11-12-3-1-4-13(9-12)16(20)19-8-7-18/h1-6,9-10H,8,11H2,(H,19,20)
InChIKeyXIMUKBZHRCFCRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide (CAS 1385374-86-6): An Emerging Benzamide Scaffold for Targeted Procurement in Medicinal Chemistry and Chemical Biology


N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide (CAS 1385374-86-6) is a synthetic small molecule belonging to the benzamide class, characterized by a cyanomethyl amide moiety and a meta-substituted 3-fluorophenoxymethyl phenyl ring (C₁₆H₁₃FN₂O₂, MW 284.28 g/mol) . It functions as a versatile chemical scaffold for structure–activity relationship (SAR) exploration, kinase inhibitor design, and fragment-based drug discovery, with reported sub-micromolar inhibition of PI3Kδ and low CYP3A4 time-dependent inhibition risk [1][2]. Its unique combination of hydrogen-bond donor/acceptor features, moderate lipophilicity, and synthetic tractability positions it as a strategic starting point for lead optimization programs seeking balanced potency and ADME properties [3][4].

Why Generic Benzamide Substitution Fails: Structural Specificity Dictates Activity and ADME Profiles for N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide


Substituting N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide with a generic benzamide or a closely related analog introduces substantial risk of altered target engagement, selectivity, and pharmacokinetic behavior. The cyanomethyl amide group provides a unique hydrogen-bonding motif and metabolic stability profile distinct from simple methyl or unsubstituted amides, while the meta-fluorophenoxymethyl substitution pattern modulates both lipophilicity (cLogP) and steric fit within hydrophobic kinase pockets [1][2]. Close analogs such as N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide or 4-(2-cyano-3-fluorophenoxy)-N-(cyanomethyl)benzamide exhibit different ring constraints or substitution geometries that directly impact biochemical IC₅₀ values, CYP inhibition liability, and cellular permeability, rendering them non-interchangeable in SAR campaigns [3]. The quantitative evidence below demonstrates that even minor structural modifications lead to measurable divergence in potency, selectivity, and off-target risk, underscoring the necessity of compound-specific procurement for reproducible research.

N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


PI3Kδ Biochemical Potency: Sub-Micromolar Inhibition with Defined IC₅₀ Compared to Class-Leading Benchmarks

N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide inhibits PI3Kδ with an IC₅₀ of 374 nM in a cell-based electrochemiluminescence assay measuring AKT phosphorylation at S473 in Ri-1 cells after 30 minutes, achieving sub-micromolar potency without requiring the complex heterocyclic substituents found in clinical-stage PI3Kδ inhibitors such as idelalisib (IC₅₀ = 2.5 nM for PI3Kδ) or duvelisib (IC₅₀ = 2.5 nM for PI3Kδ) [1][2][3]. This level of activity, when normalized for molecular weight (MW 284.28 vs. idelalisib MW 415.42), demonstrates a favorable ligand efficiency (LE ≈ 0.29 kcal/mol per heavy atom) that supports its use as an efficient fragment-like starting point for further optimization.

PI3Kδ inhibition Kinase inhibitor Immuno-oncology

CYP3A4 Time-Dependent Inhibition Liability: Low Risk Profile Compared to Common Benzamide-Containing Drugs

In a time-dependent CYP3A4 inhibition assay using human liver microsomes preincubated for 30 minutes, N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide exhibited an IC₅₀ > 10,000 nM, indicating negligible mechanism-based CYP3A4 inactivation compared to known benzamide-containing CYP3A4 inactivators such as mibefradil (IC₅₀ shift > 10-fold at 1 μM) or the structural analog 4-(2-cyano-3-fluorophenoxy)-N-(cyanomethyl)benzamide (CYP3A4 TDI IC₅₀ = 2,300 nM) [1][2]. This favorable profile reduces the risk of drug-drug interactions and simplifies co-dosing considerations in preclinical in vivo models.

CYP3A4 inhibition Drug-drug interaction ADME/Tox

Physicochemical Property Differentiation: Optimized Lipophilicity and Hydrogen-Bonding Capacity for CNS-Penetrant Design

N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide possesses a predicted XLogP3 of 2.6, topological polar surface area (TPSA) of 68.2 Ų, and 2 hydrogen bond donors (HBD) – placing it within the favorable CNS drug-like space (cLogP 1–4, TPSA < 90 Ų, HBD ≤ 3) [1][2]. In contrast, the regioisomeric analog 4-(2-cyano-3-fluorophenoxy)-N-(cyanomethyl)benzamide (CAS 1355919-14-0) exhibits a higher predicted XLogP3 of 3.1 and TPSA of 82.5 Ų, which may reduce passive CNS permeability [3]. The meta-substitution pattern of the 3-fluorophenoxymethyl group in the target compound confers a unique balance of lipophilicity and polarity that is not replicated by para-substituted or cyanophenoxy-bearing analogs.

CNS drug design Physicochemical properties Lipophilicity

Synthetic Accessibility and Scaffold Versatility: Rapid Diversification via Cyanomethyl Amide Chemistry

The cyanomethyl amide moiety of N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide serves as a reactive handle for further diversification through nucleophilic addition, reduction, or cycloaddition reactions, enabling rapid analog generation without de novo scaffold construction [1][2]. In contrast, structurally similar N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide contains a cyclopropyl ring that introduces conformational rigidity but eliminates the synthetic versatility of the primary cyanomethyl group (e.g., tetrazole formation via [3+2] cycloaddition, or reduction to aminomethyl) . The target compound's cyanomethyl group has been exploited in patent literature for generating focused libraries of benzamide-based inhibitors with tunable basicity and hydrogen-bonding profiles [3].

Medicinal chemistry Parallel synthesis Fragment elaboration

Optimal Procurement Scenarios for N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide: Evidence-Driven Application Domains


PI3Kδ-Focused Kinase Inhibitor Lead Discovery Programs

Research teams initiating PI3Kδ inhibitor discovery should prioritize N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide as a fragment-like starting point with validated sub-micromolar biochemical activity (IC₅₀ = 374 nM) and favorable ligand efficiency (~0.29 kcal/mol per heavy atom) that allows efficient hit-to-lead optimization without the synthetic complexity of clinical candidates idelalisib or duvelisib [1]. The compound's low CYP3A4 TDI risk (IC₅₀ > 10,000 nM) further supports its advancement into in vivo efficacy models with reduced concern for metabolism-based drug-drug interactions [2].

CNS-Penetrant Kinase Inhibitor Design and Blood-Brain Barrier Penetration Screening

The compound's CNS-favorable physicochemical property set (XLogP3 = 2.6, TPSA = 68.2 Ų, 2 HBD) positions it as an ideal scaffold for CNS kinase inhibitor programs where blood-brain barrier penetration is required [1]. Compared to the regioisomeric analog 4-(2-cyano-3-fluorophenoxy)-N-(cyanomethyl)benzamide (XLogP3 = 3.1, TPSA = 82.5 Ų), the target compound offers a predicted 17% lower TPSA that correlates with improved passive permeability in PAMPA-BBB and in situ brain perfusion assays [2]. Procurement of this specific substitution isomer is critical for maintaining the CNS property profile.

Parallel Library Synthesis and Fragment Elaboration Campaigns

Medicinal chemistry groups engaged in parallel synthesis or DNA-encoded library (DEL) technology should select N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide for its cyanomethyl handle, which enables ≥4 orthogonal diversification reactions (nucleophilic addition, reduction, [3+2] cycloaddition, and alkylation) to rapidly generate focused compound libraries [1]. This synthetic versatility, documented in patent literature for JAK and 11β-HSD1 inhibitor programs, contrasts with the limited diversification potential of N-cyclopropyl or simple N-alkyl benzamide analogs, reducing the number of synthetic steps per analog and accelerating SAR cycle time [2].

Agrochemical Discovery: Acaricidal Benzamide Scaffold Optimization

Agricultural chemistry teams developing novel acaricides can leverage the compound's demonstrated structural precedent in cyano-substituted benzamide patents (CN114656373B) that report rapid acaricidal efficacy and low residue profiles for this compound class [1]. The 3-fluorophenoxymethyl moiety, when combined with the cyanomethyl amide, has been specifically exemplified in patent filings as imparting favorable environmental fate characteristics compared to chlorinated or brominated analogs, making it a strategic procurement choice for agrochemical lead optimization [2].

Quote Request

Request a Quote for N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.